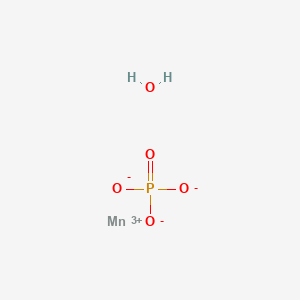

MANGANESE(III) PHOSPHATE HYDRATE

CAS No.: 104663-56-1

Cat. No.: VC11712687

Molecular Formula: H2MnO5P

Molecular Weight: 167.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104663-56-1 |

|---|---|

| Molecular Formula | H2MnO5P |

| Molecular Weight | 167.92 g/mol |

| IUPAC Name | manganese(3+);phosphate;hydrate |

| Standard InChI | InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

| Standard InChI Key | VRHPRPVJMYLUBR-UHFFFAOYSA-K |

| SMILES | O.[O-]P(=O)([O-])[O-].[Mn+3] |

| Canonical SMILES | O.[O-]P(=O)([O-])[O-].[Mn+3] |

Introduction

Chemical Composition and Structural Characteristics

Molecular and Crystalline Architecture

Manganese(III) phosphate hydrate possesses the molecular formula MnPO₄·H₂O, with a molar mass of 167.92 g/mol. The anhydrous form (MnPO₄) crystallizes in the olivine structure (orthorhombic system), characterized by edge-sharing MnO₆ octahedra and PO₄ tetrahedra . In contrast, the monohydrate adopts a monoclinic configuration (space group P2₁/c) with lattice parameters a = 6.912 Å, b = 7.470 Å, c = 7.233 Å, and β = 112.3° . The Jahn-Teller distortion in the Mn³⁺ centers creates elongated octahedral coordination geometries, significantly influencing the compound's electronic properties .

Table 1: Structural Comparison of Anhydrous and Hydrated Forms

| Property | Anhydrous (MnPO₄) | Monohydrate (MnPO₄·H₂O) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/c |

| Density (g/cm³) | 3.78 | 2.95 |

| Decomposition Temp. | 400°C (dry) / 250°C (wet) | 420°C |

| Natural Occurrence | Purpurite | Serrabrancaite |

Hydration Dynamics and Stability

The anhydrous form exhibits marked hygroscopicity, spontaneously absorbing atmospheric moisture to form the pale-green monohydrate . This hydration process is irreversible under standard conditions, as heating the monohydrate to 420°C induces decomposition into manganese(II) pyrophosphate (Mn₂P₂O₇) rather than yielding anhydrous MnPO₄ . The stability window of the monohydrate is pH-dependent, with optimal preservation occurring in mildly acidic environments (pH 4–6) .

Synthesis Methodologies and Production Scaling

Conventional Synthesis Routes

Traditional preparation of MnPO₄·H₂O involves:

-

Oxidative Precipitation: Reaction of MnSO₄ with H₃PO₄ followed by oxidation using HNO₃ .

-

Comproportionation: Redox reaction between MnO₄⁻ and Mn²⁺ in phosphoric acid medium :

The intermediate diphosphomanganate(III) slowly hydrolyzes to the monohydrate .

Advanced Synthetic Approaches

The CN101891177A patent details an innovative reflux method using Mn(H₂PO₄)₂ precursors under ambient pressure :

-

Redox-Mediated Synthesis:

This method achieves 85–92% yield while eliminating toxic NOx emissions associated with nitric acid oxidation .

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Oxidative Precipitation | Comproportionation | Patent Reflux Method |

|---|---|---|---|

| Reaction Time | 24–48 h | 72–96 h | 1–168 h |

| Temperature | 80–100°C | RT–60°C | 40–100°C |

| Energy Consumption | High | Moderate | Low |

| Byproducts | NOx gases | None | Cl⁻ ions |

| Scalability | Pilot-scale | Lab-scale | Industrial-scale |

Physicochemical Properties and Functional Behavior

Thermal Decomposition Pathways

Thermogravimetric analysis reveals distinct decomposition profiles:

-

Anhydrous Form:

-

Monohydrate:

Moisture presence lowers decomposition onset to 250°C due to amorphous phase formation .

Surface Reactivity and Solubility

The compound exhibits pH-dependent solubility:

-

Ksp = 1.2 × 10⁻²³ (pH 4.0, 25°C)

-

Solubility increases exponentially below pH 3.5 due to PO₄³⁻ protonation

Surface area measurements via BET: -

Anhydrous: 12–15 m²/g

-

Monohydrate: 25–30 m²/g

Industrial and Technological Applications

Agricultural Applications

As a micronutrient fertilizer, MnPO₄·H₂O demonstrates:

Corrosion Inhibition

Phosphate coatings containing 2–5 wt% MnPO₄·H₂O on steel substrates:

-

Reduce corrosion rate from 8.2 mpy to 0.3 mpy in 3.5% NaCl

Table 3: Application Performance Metrics

| Application | Key Metric | Value | Source |

|---|---|---|---|

| Battery Cathodes | Energy Density | 620 Wh/kg | |

| Fertilizers | Mn Release Rate (mg/kg/d) | 0.45 | |

| Corrosion Coatings | Impedance Modulus (Ω·cm²) | 1.2×10⁶ | |

| Catalysis | TOF (h⁻¹) | 3200 |

Emerging Research Frontiers

Biomedical Engineering

Recent studies explore MnPO₄·H₂O nanoparticles (20–50 nm) for:

-

MRI Contrast Enhancement: r₁ Relaxivity = 8.7 mM⁻¹s⁻¹ (1.5T)

-

Drug Delivery: 89% Doxorubicin loading efficiency with pH-responsive release

Photocatalytic Water Splitting

Composite catalysts with TiO₂/MnPO₄·H₂O heterojunctions demonstrate:

-

H₂ Production Rate: 12.8 µmol/h/g

-

Quantum Efficiency: 9.7% (λ = 420 nm)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume